Cas no 51463-14-0 (6-Methoxyisoquinolin-3(2H)-one)

6-Methoxyisoquinolin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Methoxyisoquinolin-3(2H)-one
- 6-Methoxy-2,3-dihydroisoquinolin-3-one
- 3(2H)-Isoquinolinone, 6-methoxy-
- 6-methoxy-2H-isoquinolin-3-one
- 3(2h)-isoquinolinone,6-methoxy
- 6-Methoxy-2H-3-isochinolon
- 6-methoxy-2H-3-isoquinolone
- 6-METHOXY-3(2H)-ISOQUINOLINONE
- 6-methoxyisoquinolin-3-ol
- 3(2H)-Isoquinolinone,6-methoxy-(9CI)
- 3(2H)-Isoquinolinone, 6-methoxy
- 6-Methoxy-3(2H)-isoquinolinone ISO 9001:2015 REACH
-
- MDL: MFCD10700067
- インチ: 1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-6H,1H3,(H,11,12)
- InChIKey: PSWRCWZNJABOKJ-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=C(OC)C=C2)=CC(=O)N1
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.24
- ふってん: 548.1°C at 760 mmHg
- PSA: 42.09000
- LogP: 1.53670
- 酸性度係数(pKa): 10.71±0.40(Predicted)
6-Methoxyisoquinolin-3(2H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
6-Methoxyisoquinolin-3(2H)-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
6-Methoxyisoquinolin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24800-1g |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 1g |
¥2726.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D957541-250mg |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 97% | 250mg |
$270 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24800-250mg |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 250mg |
¥1106.0 | 2021-09-08 | ||
Chemenu | CM132407-1g |
6-methoxyisoquinolin-3(4H)-one |
51463-14-0 | 97% | 1g |
$266 | 2021-08-05 | |
eNovation Chemicals LLC | Y1126777-500mg |
6-Methoxy-2H-isoquinolin-3-one |
51463-14-0 | 95% | 500mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126777-250mg |
6-Methoxy-2H-isoquinolin-3-one |
51463-14-0 | 96% | 250mg |
$305 | 2022-11-02 | |
eNovation Chemicals LLC | D957541-100mg |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 97% | 100mg |
$200 | 2023-09-04 | |
Alichem | A189005266-1g |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 97% | 1g |
$295.36 | 2023-09-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0292-1g |
6-Methoxy-2H-isoquinolin-3-one |
51463-14-0 | 96% | 1g |
5071.29CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NR168-1g |
6-Methoxyisoquinolin-3(2H)-one |
51463-14-0 | 97% | 1g |
2651CNY | 2021-05-08 |
6-Methoxyisoquinolin-3(2H)-one 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Book reviews
6-Methoxyisoquinolin-3(2H)-oneに関する追加情報
6-Methoxyisoquinolin-3(2H)-one: A Comprehensive Overview
6-Methoxyisoquinolin-3(2H)-one (CAS No. 51463-14-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This isoquinoline derivative exhibits a unique combination of structural features and functional properties, making it a subject of extensive research. In this article, we delve into the latest findings and applications of 6-Methoxyisoquinolin-3(2H)-one, highlighting its significance in contemporary scientific advancements.
The molecular structure of 6-Methoxyisoquinolin-3(2H)-one is characterized by a bicyclic framework consisting of an isoquinoline ring system with a methoxy group at the 6-position and a ketone group at the 3-position. This arrangement imparts the compound with distinct electronic and steric properties, which are pivotal in determining its reactivity and biological activity. Recent studies have demonstrated that the methoxy group plays a crucial role in modulating the compound's pharmacokinetic profile, enhancing its solubility and bioavailability.
One of the most notable applications of 6-Methoxyisoquinolin-3(2H)-one lies in its potential as a lead compound in drug discovery. Researchers have explored its ability to inhibit various enzymes, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, a study published in *Nature Communications* revealed that 6-Methoxyisoquinolin-3(2H)-one exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as a therapeutic agent for treating cancers characterized by dysregulated CDK activity.
Beyond its pharmacological applications, 6-Methoxyisoquinolin-3(2H)-one has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For example, recent research reported in *Angewandte Chemie* demonstrated that 6-Methoxyisoquinolin-3(2H)-one can serve as a versatile ligand for constructing metal-organic frameworks (MOFs) with high surface area and porosity. These MOFs exhibit exceptional performance in gas storage and separation, opening new avenues for industrial applications.
The synthesis of 6-Methoxyisoquinolin-3(2H)-one has also been a focal point of recent investigations. Traditional methods often involve multi-step procedures with low yields, prompting researchers to explore more efficient synthetic routes. A breakthrough was achieved when scientists developed a one-pot synthesis strategy utilizing microwave-assisted reactions. This approach not only simplifies the synthesis process but also significantly improves the yield and purity of the compound, making it more accessible for large-scale production.
In terms of biological activity, 6-Methoxyisoquinolin-3(2H)-one has been shown to possess antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a promising candidate for developing natural products with health benefits. Furthermore, studies have highlighted its anti-inflammatory effects, which could be harnessed for treating chronic inflammatory disorders such as arthritis and cardiovascular diseases.
Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying the biological activity of 6-Methoxyisoquinolin-3(2H)-one. By employing molecular docking simulations, researchers have identified key interactions between the compound and target proteins, providing insights into its binding affinity and selectivity. These findings are invaluable for guiding further optimization of the compound to enhance its therapeutic potential.
In conclusion, 6-Methoxyisoquinolin-3(2H)-one (CAS No. 51463-14-0) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with cutting-edge research advancements, positions it as a valuable tool in drug discovery, materials science, and beyond. As ongoing studies continue to unravel its full potential, 6-Methoxyisoquinolin-3(2H)-one is poised to make significant contributions to scientific innovation and practical applications.
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